Molecular Weight and Formula: vs. Unsubstituted Parent
1-Methyl-2-azabicyclo[3.1.0]hexane (C₆H₁₁N, MW 97.16) carries an additional methyl group at the bridgehead position compared to the parent 2‑azabicyclo[3.1.0]hexane (C₅H₉N, MW 83.13) . This structural difference directly impacts molecular weight, elemental composition, and physical properties, making the compounds chemically distinct and non-substitutable in synthesis or formulation .
2-Azabicyclo[3.1.0]hexane: MW 83.13, C₅H₉N
ΔMW = +14.03 (one CH₂ unit)
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW 97.16 g/mol, Formula C₆H₁₁N |
| Comparator Or Baseline | 2-Azabicyclo[3.1.0]hexane: MW 83.13 g/mol, Formula C₅H₉N |
| Quantified Difference | ΔMW = +14.03 g/mol (one CH₂ unit); different elemental composition (C₆H₁₁N vs C₅H₉N) |
| Conditions | Calculated monoisotopic mass from molecular formula |
Why This Matters
These fundamental physicochemical differences require distinct procurement, handling, and synthetic protocols, precluding generic substitution in regulated research or manufacturing workflows.
